![molecular formula C13H10N4O2S B6219601 3-methoxy-4-({6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl}oxy)benzonitrile CAS No. 1797811-68-7](/img/new.no-structure.jpg)
3-methoxy-4-({6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl}oxy)benzonitrile
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Overview
Description
3-methoxy-4-({6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl}oxy)benzonitrile is a complex organic compound that belongs to the class of imidazothiazoles. This compound is characterized by its unique structure, which includes a methoxy group, a benzonitrile moiety, and an imidazo[2,1-b][1,3,4]thiadiazole ring system. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-4-({6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl}oxy)benzonitrile typically involves the following steps:
Formation of the Imidazo[2,1-b][1,3,4]thiadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions. For instance, a common method includes the reaction of 2-aminothiazole with an appropriate aldehyde or ketone in the presence of a catalyst.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Coupling with Benzonitrile: The final step involves the coupling of the imidazo[2,1-b][1,3,4]thiadiazole intermediate with a benzonitrile derivative. This can be achieved through nucleophilic substitution reactions or other coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and advanced catalytic systems to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-4-({6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl}oxy)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or electrophiles like acyl chlorides for acylation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
3-methoxy-4-({6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl}oxy)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-methoxy-4-({6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl}oxy)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)benzonitrile: Similar structure but with a phenyl group instead of a methoxy group.
(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine: Similar imidazo[2,1-b][1,3,4]thiadiazole core but with different substituents.
Uniqueness
3-methoxy-4-({6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl}oxy)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
1797811-68-7 |
---|---|
Molecular Formula |
C13H10N4O2S |
Molecular Weight |
286.3 |
Purity |
95 |
Origin of Product |
United States |
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